4-fluoro-N-[1-(1-methyl-1H-benzimidazol-2-yl)pentyl]benzamide
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Overview
Description
4-FLUORO-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole intermediate is then alkylated with a suitable alkyl halide to introduce the pentyl group.
Amidation: Finally, the benzodiazole derivative is coupled with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-FLUORO-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 6-BROMO-4-FLUORO-2-METHYL-1H-1,3-BENZODIAZOLE
- 4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE
Uniqueness
4-FLUORO-N-[1-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]BENZAMIDE is unique due to the specific combination of the fluorine atom and the benzodiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22FN3O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-(1-methylbenzimidazol-2-yl)pentyl]benzamide |
InChI |
InChI=1S/C20H22FN3O/c1-3-4-7-17(23-20(25)14-10-12-15(21)13-11-14)19-22-16-8-5-6-9-18(16)24(19)2/h5-6,8-13,17H,3-4,7H2,1-2H3,(H,23,25) |
InChI Key |
MUEJFMJNBGHTSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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